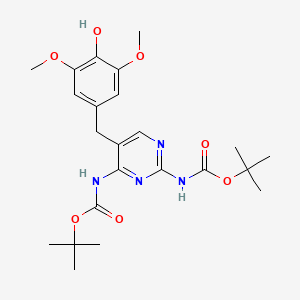

4-Demethyl N,N'-Bis-Boc-Trimethoprim

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Demethyl N,N’-Bis-Boc-Trimethoprim is a chemical compound with the molecular formula C23H32N4O7. It is a derivative of trimethoprim, a well-known antibiotic. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the trimethoprim molecule. This modification enhances the stability and solubility of the compound, making it useful in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Demethyl N,N’-Bis-Boc-Trimethoprim typically involves the following steps:

Starting Material: The synthesis begins with trimethoprim as the starting material.

Protection of Amino Groups: The amino groups of trimethoprim are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified using column chromatography to obtain 4-Demethyl N,N’-Bis-Boc-Trimethoprim in high yield and purity.

Industrial Production Methods

Industrial production methods for 4-Demethyl N,N’-Bis-Boc-Trimethoprim follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Demethyl N,N’-Bis-Boc-Trimethoprim undergoes various chemical reactions, including:

Deprotection: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine form of trimethoprim.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of Boc groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Deprotection: The major product formed is the free amine form of trimethoprim.

Substitution: Depending on the nucleophile used, various substituted derivatives of trimethoprim can be obtained.

Aplicaciones Científicas De Investigación

4-Demethyl N,N’-Bis-Boc-Trimethoprim has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group strategy in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of new antibiotics and other therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-Demethyl N,N’-Bis-Boc-Trimethoprim involves its interaction with bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By inhibiting this enzyme, the compound disrupts the production of nucleotides necessary for DNA replication and cell division, leading to the inhibition of bacterial growth.

Comparación Con Compuestos Similares

Similar Compounds

Trimethoprim: The parent compound, widely used as an antibiotic.

N,N’-Bis-Boc-Trimethoprim: A similar compound with two Boc protecting groups but without the demethylation.

Uniqueness

4-Demethyl N,N’-Bis-Boc-Trimethoprim is unique due to the presence of both Boc protecting groups and the demethylation of the trimethoprim molecule. This combination enhances its stability and solubility, making it more suitable for certain research applications compared to its analogs .

Actividad Biológica

4-Demethyl N,N'-Bis-Boc-Trimethoprim is a derivative of trimethoprim, a well-known antibiotic. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O9 |

| Molecular Weight | 497.49 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

This compound functions primarily as an antimicrobial agent. Its mechanism involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme critical for synthesizing folate, which is necessary for DNA synthesis and cell division in bacteria. By blocking this enzyme, the compound effectively halts bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 1 to 10 µg/mL against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties.

- Cell Viability Assays : In vitro studies demonstrated that this compound reduces the viability of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of approximately 25 µM .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics like ciprofloxacin. The results showed comparable inhibition zones, indicating its potential as an alternative treatment for resistant bacterial strains .

- Anticancer Potential : A study focused on the effects of this compound on MCF-7 cells revealed significant apoptosis induction at concentrations above 20 µM, with flow cytometry analysis showing increased sub-G1 populations indicative of cell death .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Antimicrobial Spectrum : Effective against both Gram-positive and Gram-negative bacteria with enhanced potency due to structural modifications that improve membrane permeability .

- Mechanistic Insights : The compound's interaction with DHFR was confirmed through molecular docking studies, revealing strong binding affinity compared to traditional trimethoprim .

Propiedades

IUPAC Name |

tert-butyl N-[5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O7/c1-22(2,3)33-20(29)26-18-14(9-13-10-15(31-7)17(28)16(11-13)32-8)12-24-19(25-18)27-21(30)34-23(4,5)6/h10-12,28H,9H2,1-8H3,(H2,24,25,26,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLGZFKYAQMIOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.